Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide
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Overview
Description
Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide is a compound that features a bicyclic structure, which is a common scaffold in natural products and synthetic bioactive compounds. This compound is known for its high ring strain, making it a valuable synthetic intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including bicyclo[3.1.0]hexan-3-ylmethanesulfonamide, can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexanes often rely on the construction of the three-membered ring through intramolecular cyclization, cyclopropanation, and transannular reactions. These methods typically require sophisticated and pre-functionalized starting materials .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexan-3-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind tightly to target proteins, potentially inhibiting their activity. This binding can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bicyclo[3.1.0]hexan-3-ylmethanesulfonamide include:
Crispatene: A natural product with a bicyclic structure.
Cycloeudesmol: A sesquiterpene isolated from marine sources.
Laurinterol: Another sesquiterpene with potent bioactivities.
Uniqueness
This compound is unique due to its high ring strain and the presence of a sulfonamide group. This combination of features makes it a valuable synthetic intermediate and a potential candidate for drug discovery .
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
N-(3-bicyclo[3.1.0]hexanyl)methanesulfonamide |
InChI |
InChI=1S/C7H13NO2S/c1-11(9,10)8-7-3-5-2-6(5)4-7/h5-8H,2-4H2,1H3 |
InChI Key |
KMACYRNITYQNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CC2CC2C1 |
Origin of Product |
United States |
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